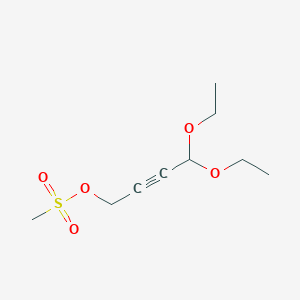
4,4-Diethoxybut-2-yn-1-ylmethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethoxybut-2-yn-1-ylmethanesulfonate is an organic compound with the molecular formula C9H16O5S and a molecular weight of 236.29 g/mol . It is characterized by the presence of both ethoxy and methanesulfonate functional groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxybut-2-yn-1-ylmethanesulfonate typically involves the reaction of 4,4-diethoxybut-2-yn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger scale production. This includes the use of continuous flow reactors to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Diethoxybut-2-yn-1-ylmethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired product.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative, while oxidation might produce a carboxylic acid or ketone .
Applications De Recherche Scientifique
4,4-Diethoxybut-2-yn-1-ylmethanesulfonate is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal chemistry: For the development of potential pharmaceutical compounds.
Material science: In the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,4-Diethoxybut-2-yn-1-ylmethanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The ethoxy groups also provide sites for further functionalization, allowing for the creation of a wide range of compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Diethoxybut-2-yn-1-ol: A precursor in the synthesis of 4,4-Diethoxybut-2-yn-1-ylmethanesulfonate.
4,4-Dimethoxybut-2-yn-1-ylmethanesulfonate: Similar in structure but with methoxy groups instead of ethoxy groups.
Uniqueness
This compound is unique due to its combination of ethoxy and methanesulfonate groups, which provide distinct reactivity patterns compared to similar compounds. This makes it a valuable intermediate in the synthesis of a variety of organic molecules .
Propriétés
Formule moléculaire |
C9H16O5S |
|---|---|
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
4,4-diethoxybut-2-ynyl methanesulfonate |
InChI |
InChI=1S/C9H16O5S/c1-4-12-9(13-5-2)7-6-8-14-15(3,10)11/h9H,4-5,8H2,1-3H3 |
Clé InChI |
BCVJDKSVNOJZCF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C#CCOS(=O)(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


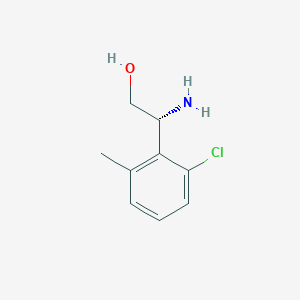
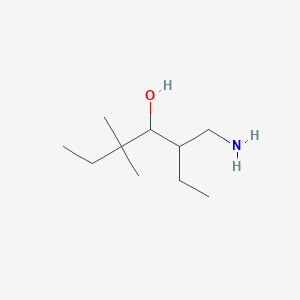

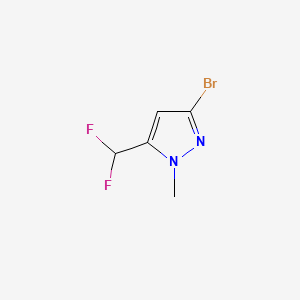

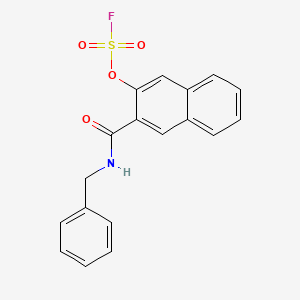

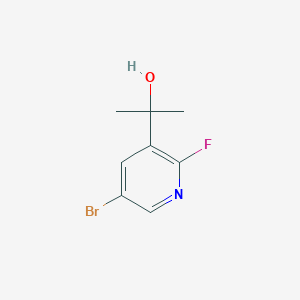

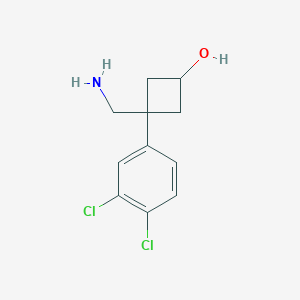
![Tert-butyl 3-(hydroxymethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13556355.png)
![Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride](/img/structure/B13556361.png)

![rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13556372.png)
